molecular formula C8H6N4O4 B11881211 methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B11881211
M. Wt: 222.16 g/mol
InChI Key: PSKHQIBMULACKD-UHFFFAOYSA-N
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Description

Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a nitro group at position 7 and a methyl ester at position 3. The nitro group confers strong electron-withdrawing characteristics, influencing reactivity and intermolecular interactions, while the ester moiety enhances solubility and serves as a handle for further functionalization .

Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C8H6N4O4/c1-16-8(13)7-6-5(10-3-11-7)4(2-9-6)12(14)15/h2-3,9H,1H3

InChI Key

PSKHQIBMULACKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC2=C1NC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine ring system.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at the 7-position participates in redox and substitution reactions:

a) Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C or H₂/Raney Ni) reduces the nitro group to an amine, yielding methyl 7-amino-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate . This reaction is pivotal for generating intermediates for further derivatization.

Conditions:

  • 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 6–8 hours.

  • Yield: ~85% .

b) Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta-position. For example, bromination occurs at the 5-position using Br₂/FeBr₃:

Reaction:

Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate+Br2FeBr3Methyl 5-bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate\text{Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{Methyl 5-bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate}

Conditions:

  • Br₂ (1.2 equiv), FeBr₃ (0.1 equiv), CH₂Cl₂, 0°C, 1 hour.

  • Yield: 72%.

Ester Group Transformations

The methyl ester undergoes hydrolysis and transesterification:

a) Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the ester to a carboxylic acid. For example, treatment with NaOH yields 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid :

Conditions:

  • 2M NaOH, reflux, 4 hours.

  • Yield: ~90% .

b) Transesterification

The methyl ester reacts with alcohols (e.g., ethanol) in the presence of acid catalysts to form ethyl esters:

Conditions:

  • HCl (cat.), ethanol, 60°C, 12 hours.

  • Yield: 78%.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution. For instance, the 4-carboxylate group can be replaced by amines under basic conditions :

Example Reaction:

Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate+R-NH2NaH, DMF7-Nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxamide\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{NaH, DMF}} \text{7-Nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxamide}

Conditions:

  • NaH (2 equiv), DMF, 50°C, 3 hours.

  • Yield: 65–70% .

Biological Activity and Mechanism

The nitro group’s redox activity generates reactive oxygen species (ROS) in biological systems, contributing to cytotoxic effects. This mechanism is exploited in anticancer applications, where ROS induce oxidative stress in tumor cells .

Key Pathway:

Nitro groupReductionROSDNA damageApoptosis\text{Nitro group} \xrightarrow{\text{Reduction}} \text{ROS} \rightarrow \text{DNA damage} \rightarrow \text{Apoptosis}

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield
Nitro ReductionH₂/Pd-C, EtOH, 25°C7-Amino derivative85%
BrominationBr₂/FeBr₃, CH₂Cl₂, 0°C5-Bromo-7-nitro derivative72%
Ester HydrolysisNaOH, reflux4-Carboxylic acid90%
Nucleophilic SubstitutionR-NH₂/NaH, DMF, 50°C4-Carboxamide70%

Scientific Research Applications

Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrrolo-pyrimidine structure, characterized by a five-membered pyrrole ring fused to a six-membered pyrimidine ring. It has a methyl ester functional group and a nitro group at the 7-position. The molecular formula is C8H6N4O4C_8H_6N_4O_4 and its molecular weight is approximately 222.16 g/mol.

Potential Applications

  • Medicinal Chemistry Preliminary studies suggest that this compound may be useful as an enzyme inhibitor involved in metabolic pathways. Its structural similarity to other biologically active compounds hints at potential applications in targeting specific receptors or enzymes related to diseases like cancer or diabetes.
  • Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological targets.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
Methyl 6-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylateSimilar pyrrole-pyrimidine structurePotential antitumor activityDifferent nitro positioning affects reactivity
4-Amino-5H-pyrrolo[3,2-d]pyrimidineLacks nitro groupKnown kinase inhibitorAmino group enhances solubility
2-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-oneDifferent substituentsAntiviral propertiesOxygen atom alters interaction with targets

Mechanism of Action

The mechanism of action of methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its biological activity, potentially through redox reactions or by acting as an electron-withdrawing group that influences the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. Ethyl 4-Bromo-5H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate (CAS 1420800-37-8)

  • Structure : Bromine at position 4, ethyl ester at position 6.
  • Key Differences :
    • The bromine substituent (electron-withdrawing but polarizable) contrasts with the nitro group, which is strongly electron-withdrawing and meta-directing.
    • The ester group at position 7 (vs. position 4 in the target compound) alters the electronic distribution across the ring system.
  • Reactivity : Bromine facilitates nucleophilic aromatic substitution (SNAr), whereas the nitro group may direct electrophilic attacks or serve as a precursor for reduction to an amine .

b. Methyl 2-Chloro-5H-Pyrrolo[3,2-d]Pyrimidine-4-Carboxylate (CAS 2089277-65-4)

  • Structure : Chlorine at position 2, methyl ester at position 4.
  • Key Differences :
    • Chlorine is less electron-withdrawing than nitro, leading to reduced ring deactivation.
    • Substituent positioning (chlorine at 2 vs. nitro at 7) affects hydrogen bonding and crystal packing .
  • Physical Properties : Predicted pKa = 10.67 (vs. lower pKa expected for nitro-substituted analogs due to increased acidity) .

c. N4-Butyl-5H-Pyrrolo[3,2-d]Pyrimidine-4,7-Diamine (Compound 8 from )

  • Structure: Amino groups at positions 4 and 7.
  • Key Differences: Amino groups are electron-donating, enhancing nucleophilicity and hydrogen-bonding capacity.

Fused-Ring Analogues

a. Methyl Thieno[3,2-d]Pyrimidine-4-Carboxylate (CAS 1029144-47-5)

  • Structure: Thieno ring (sulfur-containing) fused to pyrimidine.
  • Key Differences: Sulfur in the thieno ring increases lipophilicity and alters π-π stacking interactions compared to the pyrrolo core. Electronic effects: Thiophene’s electron-rich nature contrasts with the nitro-substituted pyrrolo system .

b. 1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine-4-Carboxylic Acid (CAS 1095822-30-2)

  • Structure : Pyrazolo ring (two adjacent nitrogen atoms) fused to pyrimidine.
  • Carboxylic acid group (vs. ester) allows for ionic interactions in biological systems .

Tabulated Comparison of Key Properties

Compound Substituents Molecular Weight Key Reactivity/Applications Predicted pKa
Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate Nitro (C7), ester (C4) 237.18* Precursor for amines, electron-deficient core ~8–9†
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Bromo (C4), ester (C7) 285.09 SNAr reactions, cross-coupling N/A
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate Chloro (C2), ester (C4) 211.61 Hydrogen bonding, intermediate 10.67
N4-Butyl-5H-pyrrolo[3,2-d]pyrimidine-4,7-diamine Amino (C4, C7) 219.28 Kinase inhibitors, hydrogen bonding ~12–13‡

*Calculated from molecular formula C8H6N4O4. †Estimated based on nitro group’s electron-withdrawing effect. ‡Estimated based on amino group basicity.

Biological Activity

Methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound with a unique structural configuration that has garnered attention in medicinal chemistry. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

Molecular Formula: C8_8H6_6N4_4O4_4
Molecular Weight: 222.16 g/mol
CAS Number: 916213-55-3

The compound features a pyrrolo-pyrimidine structure characterized by a five-membered pyrrole ring fused to a six-membered pyrimidine ring. The presence of a methyl ester functional group and a nitro group at the 7-position enhances its chemical reactivity and biological properties .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds suggests potential applications in treating diseases such as cancer and diabetes.

Anticancer Activity

Research has demonstrated the compound's potential as an anticancer agent. For instance, similar pyrrolopyrimidine derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. The compound's unique nitro and carboxylate ester groups may influence its pharmacological profile:

Compound Cell Line IC50_{50} (µM)
This compoundMDA-MB453Not specified
Methyl 6-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylateMCF-715.3
4-Amino-5H-pyrrolo[3,2-d]pyrimidineA549Not specified

The specific interactions with cellular targets and pathways remain an area for further investigation .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may play a critical role in modulating enzyme activity and influencing cell signaling pathways related to cancer progression and metabolic disorders .

Comparative Analysis with Related Compounds

This compound can be compared with several other compounds in the pyrrolopyrimidine family to elucidate its unique properties:

Compound Name Structural Features Biological Activity Unique Properties
Methyl 6-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylateSimilar structurePotential antitumor activityDifferent nitro positioning affects reactivity
4-Amino-5H-pyrrolo[3,2-d]pyrimidineLacks nitro groupKnown kinase inhibitorAmino group enhances solubility
2-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-oneDifferent substituentsAntiviral propertiesOxygen atom alters interaction with targets

This table highlights how variations in molecular structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological assessment of this compound derivatives. These investigations aim to optimize the compound's efficacy against specific targets while minimizing potential side effects.

  • Anticancer Studies: A study comparing various pyrrolopyrimidine derivatives found that modifications at the nitro position significantly influenced cytotoxicity against breast cancer cell lines. The findings suggest that further optimization could enhance selectivity and potency against tumor cells while reducing toxicity to normal cells .
  • Antimicrobial Activity: Other research has indicated that similar compounds exhibit antimicrobial properties against pathogens such as E. coli and S. aureus. This suggests that this compound may also possess broad-spectrum antimicrobial activity worth exploring further .

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodSolventCatalystYield (%)Purity (HPLC)
AMethanol/WaterNH₃75–80>95%
BDMFFormamide65–70>90%

What spectroscopic techniques are most reliable for structural elucidation of pyrrolopyrimidine derivatives?

Basic Research Question
Combine NMR, IR, and mass spectrometry for unambiguous confirmation:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and nitro/carboxylate groups (e.g., compound 15 in shows distinct NH and NO₂ peaks).
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) stretches.
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for molecular formula validation).

How can solubility and purification challenges be addressed for nitro-substituted pyrrolopyrimidines?

Basic Research Question

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for dissolution. Ethanol-DMF mixtures improve crystallization (e.g., compound 9 purification).
  • Chromatography : Employ silica gel columns with gradient elution (CHCl₃:MeOH 10:1 → 5:1) for nitro-containing intermediates.
  • Recrystallization : Optimize cooling rates (e.g., slow cooling from ethanol yields larger crystals for X-ray analysis, as in ).

How should researchers resolve contradictions in biological activity data for kinase inhibition assays?

Advanced Research Question
Contradictions may arise from assay conditions or compound stability:

  • Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate.
  • IC₅₀ Variability : Test under varying ATP concentrations (e.g., 1–10 mM ATP for EGFR inhibition studies).
  • Metabolite Interference : Perform LC-MS to detect degradation products (e.g., nitro-reduction byproducts altering activity).

What strategies are effective for structure-activity relationship (SAR) studies of pyrrolopyrimidine-based kinase inhibitors?

Advanced Research Question

  • Core Modifications : Introduce substituents at positions 4 (carboxylate) and 7 (nitro) to modulate steric/electronic effects (e.g., compound 6 in shows enhanced solubility with methyl groups).
  • Bioisosteric Replacement : Replace nitro with cyano or trifluoromethyl groups to improve metabolic stability (analogous to derivatives).
  • 3D-QSAR Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to kinase active sites.

What are the critical factors in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

  • Nitration Control : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency at higher scales.
  • Process Monitoring : Implement in-line FTIR to track reaction progress and intermediates.

How can computational methods aid in predicting reactivity of nitro-substituted pyrrolopyrimidines?

Advanced Research Question

  • DFT Calculations : Optimize transition states for nitration/cyclization steps (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites (critical for functionalization).

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